N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-15-16-30-23(18-27)21-9-5-2-6-10-21)17-26-25(29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXIGNHMTYTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Biphenyl-4-Carboxylic Acid
Biphenyl-4-carboxylic acid is typically prepared via Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid:
$$
\text{4-Bromobenzoic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Biphenyl-4-carboxylic acid}
$$
Reaction conditions (toluene/water, 90°C, 12 h) yield the product in 78–85% after recrystallization.
Preparation of 2-Phenylmorpholine
2-Phenylmorpholine is synthesized through a cyclization reaction between 2-phenylaminoethanol and 1,2-dibromoethane under basic conditions:
$$
\text{2-Phenylaminoethanol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Phenylmorpholine}
$$
Yields of 65–72% are reported, with purification via vacuum distillation.
Synthesis of 2-Aminoacetophenone
2-Aminoacetophenone is obtained via Friedel-Crafts acylation of aniline with acetyl chloride, followed by nitration and reduction:
$$
\text{Aniline} \xrightarrow{\text{AcCl, AlCl}3} \text{Acetanilide} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{2-Nitroacetanilide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Aminoacetophenone}
$$
Overall yields range from 55% to 62%.
Coupling Strategies for Final Assembly
Amide Bond Formation Between Biphenyl-4-Carboxylic Acid and 2-Aminoacetophenone
The carboxylic acid is activated using thionyl chloride to form biphenyl-4-carbonyl chloride, which is then reacted with 2-aminoacetophenone in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{Biphenyl-4-carbonyl chloride} + \text{2-Aminoacetophenone} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2-Oxoethyl)-[1,1'-biphenyl]-4-carboxamide}
$$
Yields of 70–80% are achieved after silica gel chromatography.
Morpholino Group Incorporation via Nucleophilic Substitution
The ketone group in N-(2-oxoethyl)-[1,1'-biphenyl]-4-carboxamide undergoes nucleophilic attack by 2-phenylmorpholine in the presence of titanium tetrachloride (TiCl$$4$$) as a Lewis acid:
$$
\text{N-(2-Oxoethyl)-[1,1'-biphenyl]-4-carboxamide} + \text{2-Phenylmorpholine} \xrightarrow{\text{TiCl}4, \text{CH}2\text{Cl}2} \text{Target Compound}
$$
This step proceeds with 60–68% yield, requiring careful control of moisture and temperature.
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Morpholino Coupling
Comparative studies of Lewis acids (Table 1) reveal TiCl$$_4$$ as optimal for minimizing side products like enamine formation.
Table 1: Catalyst Screening for Morpholino Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TiCl$$_4$$ | CH$$2$$Cl$$2$$ | 25 | 68 |
| BF$$3$$·OEt$$2$$ | Toluene | 50 | 52 |
| ZnCl$$_2$$ | THF | 40 | 45 |
Purification and Characterization
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation is performed using:
- $$^1$$H NMR (δ 7.85 ppm for biphenyl protons, δ 3.72 ppm for morpholino CH$$_2$$).
- HRMS (m/z 427.1892 [M+H]$$^+$$).
Challenges and Alternative Pathways
Competing Side Reactions
Alternative Coupling Agents
EDCl/HOBt or DCC/DMAP systems are explored for amide bond formation, but thionyl chloride remains superior for scalability.
Applications and Derivatives
While pharmacological data for this specific compound are limited, structural analogs demonstrate activity as kinase inhibitors and G protein-coupled receptor modulators . Derivatives with modified biphenyl groups or morpholino substituents are under investigation for enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Nitrate ester derivatives (VM-7, VM-9, VM-10) exhibit moderate to high yields (55–71%), likely due to stable intermediates during synthesis .
- Bulky substituents (e.g., decahydronaphthalenyl in compound 8) achieve higher yields (84%), suggesting favorable steric compatibility .
- Compound 19’s low yield (20%) may reflect challenges in introducing phenoxyamino groups, which could involve reactive intermediates or purification difficulties .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- VM-7 : Strong carbonyl (C=O) stretch at 1700 cm⁻¹ and NH stretch at 3249 cm⁻¹ .
- Compound 18: Similar carbonyl peaks (~1680–1700 cm⁻¹) but distinct NH/N-O stretches due to the aminooxy group .
- Target Compound: Expected C=O stretch near 1700 cm⁻¹; morpholino oxygen may broaden NH signals or introduce additional hydrogen-bonding features.
Nuclear Magnetic Resonance (NMR)
- VM-7 : Biphenyl protons appear as multiplets at δ 6.18–7.95 ppm, with methyl groups at δ 1.30 and 2.39 ppm .
- Compound 12 () : Decahydronaphthalenyl protons resonate as complex multiplets (δ 1.2–2.5 ppm), reflecting rigid cycloalkyl geometry .
- Target Compound: The 2-phenylmorpholino group would likely show distinct methine (CH-N/O) and aromatic protons overlapping with the biphenyl core.
Structural Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
